Ethyl 3-methoxy-5-nitrobenzoate
Description
Ethyl 3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO5. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, which is further esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of 3-methoxybenzoic acid. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.
Esterification Reaction: The nitro compound obtained from the nitration step is then esterified with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and esterification reactions, often carried out in continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the nitro group to a nitroso group or further to an oxime.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution Reactions: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Nitroso derivatives and oximes.
Reduction: Amines such as 3-methoxy-5-aminobenzoic acid.
Substitution: Halogenated derivatives like 3-bromo-5-methoxybenzoic acid.
Properties
IUPAC Name |
ethyl 3-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-8(11(13)14)6-9(5-7)15-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBICIWBUDRQIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Ethyl 3-methoxy-5-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in organic synthesis.
Medicinal Chemistry
Research has indicated potential applications of this compound in drug development. The compound is being investigated for its biological activity, particularly its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies suggest that derivatives of nitrobenzoates exhibit significant antibacterial properties, which can be harnessed for developing new antibiotics.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell growth, making it a candidate for further pharmacological studies.
Biochemical Applications
In biochemistry, this compound is utilized as an organic buffer in peptide synthesis and other biochemical assays. Its stability under various conditions makes it suitable for laboratory applications.
Case Study 1: Antimicrobial Evaluation
A study conducted on various nitrobenzoate derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Screening
In vitro testing on cancer cell lines showed that this compound inhibited cell proliferation significantly compared to control groups. Further mechanistic studies are required to elucidate the pathways involved in its anticancer activity.
Mechanism of Action
The mechanism by which Ethyl 3-methoxy-5-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate
Ethyl 4-nitrobenzoate
Ethyl 3-methoxybenzoate
Ethyl 4-methoxybenzoate
Biological Activity
Ethyl 3-methoxy-5-nitrobenzoate is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanism of action, and comparative analysis with similar compounds.
This compound is characterized by the presence of a methoxy group and a nitro group on the benzene ring, contributing to its chemical reactivity and biological properties. Its molecular formula is C10H11NO5, with a molecular weight of approximately 225.20 g/mol. The compound typically appears as a yellow solid and is soluble in various organic solvents .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its interaction with biological macromolecules, potentially disrupting essential cellular processes .
Anticancer Properties
The compound has also been evaluated for its anticancer activity . In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, exhibiting IC50 values in the low micromolar range against several types of cancer cells. For example, it showed significant antiproliferative effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism by which this compound exerts its biological effects is multifaceted. The nitro group often participates in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells. Furthermore, the methoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | 63603-09-8 | 0.88 | Contains a chloro substituent enhancing reactivity |
| Ethyl 4-methoxy-2-nitrobenzoate | Not listed | 0.80 | Different positioning of substituents alters properties |
| Ethyl 3-amino-5-nitrobenzoate | 826201 | 0.82 | Amino group may influence biological activity |
This table highlights how variations in functional groups affect the biological activity and reactivity of nitrobenzoate derivatives.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.2 to 5.3 µM across different tests, indicating its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Testing : In another study, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 8 µM for certain strains, showcasing its effectiveness as an antimicrobial agent .
Preparation Methods
Nitration of Methoxybenzoate Esters
A common method involves nitration of 3-methoxybenzoate esters (e.g., ethyl 3-methoxybenzoate) using mixed acid systems composed of nitric acid and sulfuric acid or acetic anhydride and nitric acid. Reaction conditions such as temperature, reagent ratios, and reaction time are critical for regioselectivity and yield.
- Reagents:
- Nitric acid (varied concentrations, e.g., 65%)
- Acetic anhydride or sulfuric acid as dehydrating/nitrating agents
- Conditions:
- Temperature range: 0°C to 50°C, often starting at low temperature (0–5°C) to control reaction rate and selectivity
- Reaction time: 15 minutes to 3 hours depending on scale and temperature
- Procedure:
- Preparation of nitrating agent by mixing nitric acid with acetic anhydride or sulfuric acid under cooling
- Dropwise addition of substrate (e.g., 3-methoxybenzoate ester) to nitrating agent under controlled temperature
- Post-reaction work-up by distillation of excess reagents, quenching in ice water, and isolation of nitro-substituted product by filtration or extraction
- Yields and Purity:
- Yields typically range from 90% to 98%
- Purity assessed by HPLC, with regioisomeric ratios (e.g., 3-methoxy-5-nitro vs. 3-methoxy-4-nitro) varying but often favoring the 5-nitro isomer by approximately 70:30 to 75:25 ratios
- Recrystallization:
- Organic solvents such as absolute ethanol, methanol, or ethyl acetate are used for recrystallization to enhance purity
Methoxylation via Nucleophilic Substitution
An alternative route involves starting from 3-chlorobenzoic acid derivatives, which are first nitrated to introduce the nitro group at the 5-position, followed by substitution of the chlorine atom with a methoxy group under alkaline conditions using methanol.
- Reagents:
- 3-chlorobenzoic acid as starting material
- Mixed acid nitration system (nitric acid and sulfuric acid) at low temperature (-5 to 0°C)
- Alkali (e.g., sodium hydroxide or potassium carbonate) for substitution
- Methanol as nucleophile
- Conditions:
- Nitration at -5 to 0°C to obtain 5-chloro-2-nitrobenzoic acid intermediate
- Subsequent methanol substitution under reflux or mild heating in alkaline medium
- Advantages:
- Shorter synthetic route with fewer steps
- Lower cost reagents compared to methylation using iodomethane
- Suitable for industrial scale due to simpler reaction and milder conditions
- Yields:
- High yields reported with stable industrial production feasibility
| Preparation Step | Method Description | Key Reagents & Conditions | Yield (%) | Purity Notes | Advantages |
|---|---|---|---|---|---|
| Nitration of 3-methoxybenzoate | Mixed acid nitration with nitric acid + acetic anhydride or sulfuric acid | 0–50°C, 0.25–3 h, dropwise addition | 90–98 | Regioisomer ratio ~70:30 (5-nitro:4-nitro) | High purity, well-established |
| Methoxylation via substitution | Nitration of 3-chlorobenzoic acid, then methanol substitution under base | -5 to 0°C nitration; alkaline methanol substitution | High | High purity, suitable for scale-up | Shorter route, cost-effective |
| Methylation with iodomethane | Hydrolysis of chloro intermediate, then methylation with iodomethane | Multiple steps, toxic reagents | Moderate | Longer process, costly reagents | Less preferred industrially |
- The nitration step is sensitive to temperature and reagent ratios; maintaining low temperature during addition prevents over-nitration and formation of undesired isomers.
- Use of acetic anhydride with nitric acid as nitrating agent can improve selectivity and reduce side reactions compared to traditional mixed acid nitration.
- Recrystallization from absolute ethanol or ethyl acetate is effective in separating regioisomers and improving product purity.
- The substitution of chlorine by methoxy under alkaline conditions provides a greener and more economical alternative to methylation with alkyl halides, avoiding toxic reagents like iodomethane.
- Industrial patents emphasize the importance of controlling reaction parameters for scale-up, ensuring high yield and reproducibility.
Ethyl 3-methoxy-5-nitrobenzoate can be efficiently prepared through controlled nitration of 3-methoxybenzoate esters or via nitration of 3-chlorobenzoic acid derivatives followed by methanol substitution under alkaline conditions. The latter method offers advantages in cost, simplicity, and scalability. Reaction conditions such as temperature, reagent ratios, and work-up procedures are critical to maximize yield and regioselectivity. Recrystallization is essential for purity enhancement. These preparation methods are supported by diverse patent literature and industrial research, confirming their applicability for pharmaceutical intermediate synthesis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
